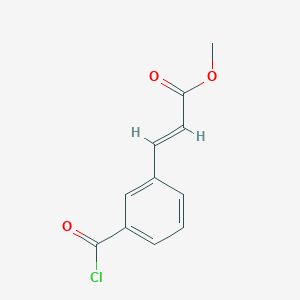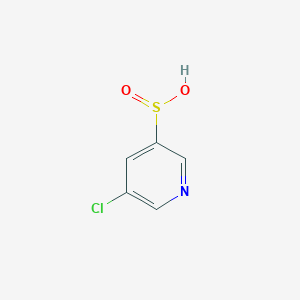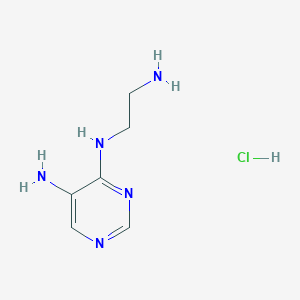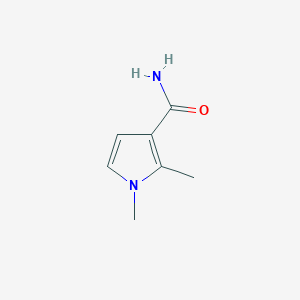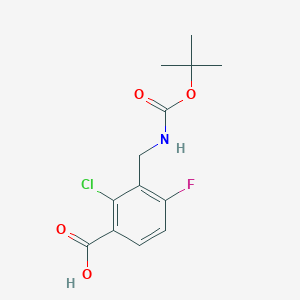
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a chlorinated and fluorinated benzene ring, and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid typically involves multiple steps. One common approach is to start with a suitable benzene derivative and introduce the Boc-protected amine group through a series of reactions. The chlorination and fluorination of the benzene ring can be achieved using appropriate halogenating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other higher oxidation state compounds.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Scientific Research Applications
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-(((tert-Butoxycarbonyl)amino)methyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amine group but differ in the rest of the molecular structure.
Boc-Dap-OH: A Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid is unique due to the combination of its Boc-protected amine group, chlorinated and fluorinated benzene ring, and carboxylic acid functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C13H15ClFNO4 |
|---|---|
Molecular Weight |
303.71 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15ClFNO4/c1-13(2,3)20-12(19)16-6-8-9(15)5-4-7(10(8)14)11(17)18/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
XAWWFKHPLKJQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
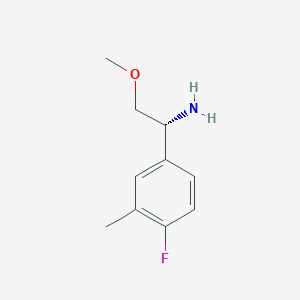
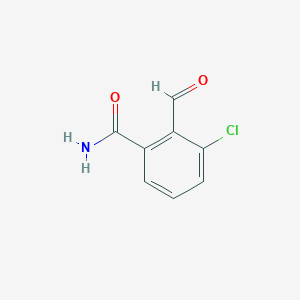



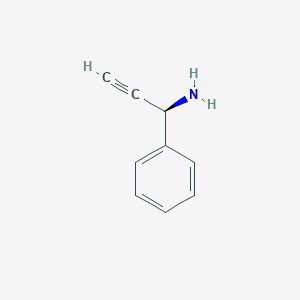
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)
